4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one

Description

Properties

CAS No. |

68459-99-4 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(E)-4-methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one |

InChI |

InChI=1S/C15H24O/c1-11(2)14(16)9-8-13-12(3)7-6-10-15(13,4)5/h7-9,11,13H,6,10H2,1-5H3/b9-8+ |

InChI Key |

BFKQQVWLWQKHFZ-CMDGGOBGSA-N |

Isomeric SMILES |

CC1=CCCC(C1/C=C/C(=O)C(C)C)(C)C |

Canonical SMILES |

CC1=CCCC(C1C=CC(=O)C(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

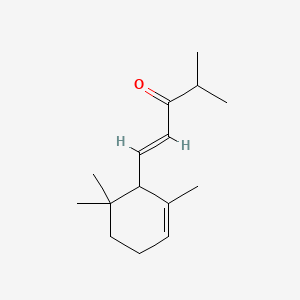

Chemical Identity and Structure

- IUPAC Name: (E)-4-methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one

- Molecular Formula: C$${15}$$H$${24}$$O

- Molecular Weight: 220.35 g/mol

- Structural Features:

- A cyclohexene ring substituted at positions 2, 6, and 6 with methyl groups

- A pent-1-en-3-one chain attached at the 1-position of the cyclohexene ring

- Presence of conjugated double bonds influencing reactivity

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one generally involves constructing the pentenone chain attached to the cyclohexenyl moiety with precise control over stereochemistry and double bond configuration. The synthetic strategy typically includes:

- Formation of the cyclohexenyl intermediate with the required methyl substitutions.

- Coupling or condensation with a pentenone precursor.

- Control of reaction conditions such as temperature, solvent, and catalysts to maximize yield and selectivity.

Specific Synthetic Routes

Condensation and Alkylation Methods

According to synthesis notes from Vulcan Chemicals, the compound is prepared by condensation reactions involving cyclohexenyl derivatives and pentenone precursors under controlled temperature and solvent conditions. Solvents like dichloromethane or ethanol are preferred for their ability to dissolve reactants effectively and influence reaction kinetics favorably.

Patent-Described Methods (EP0585828B1)

A European patent (EP0585828B1) describes the preparation of related compounds such as 6-(2,6,6-trimethyl-cyclohex-1-en-1-yl)-4-methyl-hex-3-enol and 4-enol, which are close structural analogs. The methods involve:

- Starting from sclareol or ambronide derivatives (natural diterpenoid alcohols).

- Utilizing selective oxidation and reduction steps.

- Employing reagents such as lithium aluminum hydride (LiAlH$$4$$) for reduction and sodium borohydride (NaBH$$4$$) for selective transformations.

- Using solvents like tetrahydrofuran (THF), toluene, or benzene under reflux conditions.

- Purification steps involving aqueous workup with sodium bicarbonate and drying agents like magnesium sulfate.

Though the patent focuses on alcohol derivatives, similar methodologies can be adapted for ketone formation by oxidation of the corresponding alcohol intermediates or by direct coupling of the cyclohexenyl moiety with pentenone units.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Ethanol, THF, Toluene | Choice affects solubility and reaction rate |

| Temperature | Room temperature to reflux (~25–110°C) | Controlled to avoid side reactions |

| Catalysts/Reagents | LiAlH$$4$$, NaBH$$4$$, acid/base catalysts | For reduction/oxidation steps |

| Reaction Time | Several hours to overnight | Dependent on reagent and temperature |

| Workup | Aqueous sodium bicarbonate, drying agents (MgSO$$_4$$) | To neutralize and purify product |

These parameters are critical for achieving high purity and yield of the target compound, particularly due to the sensitivity of conjugated double bonds and ketone functional groups to over-reduction or side reactions.

Research Discoveries and Analytical Data

- The presence of conjugated double bonds in the pentenone chain imparts specific UV-Vis absorption characteristics, useful for monitoring reaction progress.

- NMR spectroscopy confirms the stereochemistry of the (E)-configuration in the pent-1-en-3-one moiety.

- Mass spectrometry data supports the molecular weight of 220.35 g/mol.

- Chromatographic techniques (GC, HPLC) are employed for purity assessment and isolation of the compound from reaction mixtures.

Summary Table of Preparation Routes

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Fragrance and Flavor Industry

Usage in Perfumes:

4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one is predominantly used as a fragrance ingredient due to its sweet floral and violet-like scent. It serves as a key component in many perfumes and cosmetic products. Its stability and pleasant aroma make it suitable for both high-end fragrances and mass-market products.

Flavoring Agent:

In the food industry, this compound is utilized as a flavoring agent. Its sweet and floral notes enhance the taste profiles of various food products, particularly in confections and baked goods. Regulatory bodies such as FEMA (Flavor and Extract Manufacturers Association) have recognized its safety for use in food applications.

Pharmaceutical Applications

Potential Therapeutic Uses:

Recent studies have indicated that compounds related to ionones may exhibit biological activities such as anti-inflammatory and antimicrobial properties. While specific research on this compound is limited, the structural similarities to other bioactive compounds suggest potential therapeutic applications that warrant further investigation.

Agricultural Applications

Pesticide Development:

The compound's chemical structure may lend itself to development as an insect repellent or pesticide. Research into natural insect repellents has shown that certain ionone derivatives can deter pests effectively. This application could provide an environmentally friendly alternative to synthetic pesticides.

Case Study 1: Fragrance Development

A prominent fragrance house utilized this compound in a new line of perfumes aimed at the luxury market. The compound was blended with other floral notes to create a signature scent that received positive reviews for its longevity and complexity.

Case Study 2: Flavor Enhancement

In a study published in the Journal of Food Science, researchers explored the use of this compound in enhancing the flavor profile of fruit-based desserts. The results indicated a significant improvement in consumer preference when the compound was included in formulations compared to control samples without it.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one involves its interaction with various molecular targets and pathways. It can act as a ligand for olfactory receptors, triggering a cascade of signaling events that result in the perception of its aroma. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Key Compounds:

α-Ionone (CAS 127-41-3): Formula: C₁₃H₂₀O Structure: Lacks the methyl group on the pentenone chain. Odor Profile: Floral, raspberry-like, less woody than α-Methylionone . Applications: Food flavoring and perfumes .

β-Ionone (CAS 14901-07-6): Formula: C₁₃H₂₀O Structure: Cyclohexenyl group at position 2 of the ketone chain. Odor Profile: Woody, fruity, and used in violet accords .

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one (CAS N/A): Structure: Substituted with a chlorophenyl group instead of cyclohexenyl. Applications: Pesticide intermediate, highlighting divergent industrial uses compared to fragrance-focused ionones .

Structural Analysis Table:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Use |

|---|---|---|---|---|

| 4-Methyl-1-(2,6,6-TMCH)pent-1-en-3-one | C₁₄H₂₂O | 206.32 | Methyl on pentenone, TMCH group | Fragrance |

| α-Ionone | C₁₃H₂₀O | 192.30 | TMCH group, no methyl | Flavoring, perfumes |

| β-Ionone | C₁₃H₂₀O | 192.30 | TMCH group at C2 | Perfumes, cosmetics |

| 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one | C₁₃H₁₅ClO | 222.71 | Chlorophenyl, dimethyl | Pesticides |

TMCH = 2,6,6-Trimethylcyclohexenyl .

Physical and Chemical Properties

Key Data:

4-Methyl-1-(2,6,6-TMCH)pent-1-en-3-one :

α-Ionone: Boiling Point: 266°C Density: 0.93 g/cm³ Refractive Index: 1.497 .

(E)-4-(2,6,6-TMCH)-3-buten-2-one :

Analysis:

The methyl substitution in the target compound increases molecular weight and slightly alters volatility compared to α- and β-ionone. Its refractive index and density align with other ionones, suggesting similar polarity and solubility profiles .

Biological Activity

Chemical Identity

4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one, also known as 1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one, is a compound with the molecular formula C14H22O and a molecular weight of approximately 206.32 g/mol. It is classified under the CAS registry number 7779-30-8 and is recognized for its distinctive aroma and potential biological activities.

Antioxidant Properties

Research indicates that compounds containing similar structural features to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which can lead to various chronic diseases. For instance, studies have shown that ionone derivatives, which share structural similarities with this compound, demonstrate notable antioxidant effects in vitro .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Research on related compounds indicates effectiveness against various bacterial strains. For example, ionone derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Potential Applications in Aromatherapy and Cosmetics

Due to its aromatic properties, this compound is commonly utilized in fragrances and cosmetics. Its pleasant scent profile makes it an attractive ingredient for enhancing product appeal. However, safety assessments are necessary to evaluate potential sensitization or allergic reactions in consumers . The SCCS (Scientific Committee on Consumer Safety) has recommended careful evaluation of fragrance allergens in cosmetic products to mitigate risks .

Case Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant capacity of various aroma compounds, including those similar to this compound, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was employed. The results indicated a significant reduction in DPPH radical concentration when treated with these compounds, suggesting strong antioxidant potential.

Case Study 2: Antimicrobial Efficacy

A comparative study was conducted on the antimicrobial properties of several ionone derivatives against common foodborne pathogens. The results demonstrated that certain concentrations of this compound effectively inhibited the growth of Listeria monocytogenes and Salmonella enterica, highlighting its potential as a natural preservative in food products.

Research Findings Summary

Q & A

Q. Table 1: Key Spectral Data for Validation

| Technique | Expected Peaks/Features | Reference Source |

|---|---|---|

| ¹H NMR | δ 1.02 (s, 6H, CH₃), δ 5.45 (d, 1H, enone proton) | NIST WebBook |

| IR | 1675 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch) | Synthetic studies |

Basic: How can the stereochemical configuration of this compound be determined experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with structurally similar compounds like 5-(4-methylphenyl)-3-phenylcyclohex-2-en-1-one ).

- NOESY NMR : Identify spatial proximity of methyl groups (e.g., 2,6,6-trimethylcyclohexene moiety) to confirm chair conformation .

- Circular Dichroism (CD) : Compare experimental spectra with computational predictions for enantiomeric differentiation.

Advanced: How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use software like Discovery Studio to model transition states and predict regioselectivity in derivatization reactions (e.g., epoxidation or Diels-Alder additions) .

- DFT Calculations : Calculate Gibbs free energy profiles to identify optimal temperatures for ketone-enol tautomerization.

- Docking Studies : Screen derivatives for potential bioactivity by simulating interactions with enzymatic targets (e.g., cytochrome P450) .

Note : Validate computational results with experimental kinetic studies (e.g., time-resolved FTIR for reaction intermediate tracking).

Advanced: How should researchers address contradictions in reported spectral data for isomers of this compound?

Methodological Answer:

Contradictions often arise from isomeric mixtures (e.g., cis/trans enone configurations). Resolution strategies include:

Chromatographic Separation : Use chiral columns (e.g., Chiralpak IG) with heptane/isopropanol mobile phase.

Comparative Analysis : Cross-reference ¹³C NMR data with structurally characterized analogs (e.g., 3-hydroxy-β-damascone ).

Dynamic NMR : Resolve temperature-dependent splitting of methyl group signals to confirm rotational barriers .

Case Example : A 2023 study resolved conflicting GC-MS data by spiking samples with synthesized enantiomers and monitoring fragment ion ratios .

Advanced: What experimental design considerations are critical for studying this compound’s environmental stability?

Methodological Answer:

- Degradation Kinetics : Conduct accelerated aging tests under UV light (λ = 254 nm) and monitor degradation via LC-QTOF-MS to identify byproducts .

- Matrix Effects : Simulate real-world conditions by mixing the compound with organic matter (e.g., humic acid) and analyze adsorption/desorption using HSI (Hyperspectral Imaging) .

- Surface Reactivity : Use AFM-IR to study interactions with indoor surfaces (e.g., silica or cellulose), referencing protocols from indoor air chemistry studies .

Q. Table 2: Stability Study Parameters

| Condition | Metrics Monitored | Duration |

|---|---|---|

| UV Exposure | % Parent compound remaining | 0–72 h |

| Humid Environment | Formation of oxidation byproducts | 7 days |

| Silica Adsorption | Surface binding constant (Kd) | 24 h |

Advanced: How can researchers reconcile discrepancies in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Compile IC₅₀ values from published assays and normalize for variables (e.g., cell line, solvent DMSO%).

- Dose-Response Curves : Re-test activity under standardized conditions (e.g., HepG2 cells, 1% DMSO) and compare with historical data .

- Proteomics Profiling : Identify off-target interactions using thermal shift assays or SPR (Surface Plasmon Resonance) to explain anomalous results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.